3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE

Description

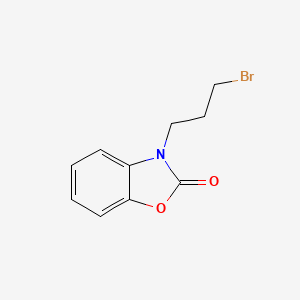

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopropyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCQBXJRMGMJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403696 | |

| Record name | 3-(3-Bromopropyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509148-27-0 | |

| Record name | 3-(3-Bromopropyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 3 Bromopropyl 2,3 Dihydro 1,3 Benzoxazol 2 One

Reactivity of the Bromopropyl Moiety

The propyl chain, terminated by a bromine atom, is the principal site of chemical transformations for this molecule. The bromine atom, being a good leaving group, facilitates both nucleophilic substitution and elimination reactions.

The terminal carbon of the bromopropyl group is a primary electrophilic center, making it highly amenable to bimolecular nucleophilic substitution (SN2) reactions. libretexts.orgmsu.edu These reactions involve the displacement of the bromide ion by a wide range of nucleophiles.

Oxygen-containing nucleophiles, such as hydroxides, alkoxides, and carboxylates, can react with 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one to form alcohols, ethers, and esters, respectively. For example, reaction with sodium hydroxide (B78521) would yield 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one. Similarly, reaction with a sodium alkoxide (NaOR') would result in the corresponding ether.

Table 1: Representative SN2 Reactions with O-Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(3-methoxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one |

Nitrogen nucleophiles readily react with primary alkyl halides. msu.edu Ammonia (B1221849), primary amines, and secondary amines can displace the bromide to form the corresponding primary, secondary, and tertiary amines, respectively. The reaction with hydrazine (B178648) (N₂H₄) yields a substituted hydrazine derivative, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide, which can be a precursor for synthesizing various hydrazones. mdpi.com These subsequent reactions, for instance with substituted benzaldehydes, lead to the formation of N'-benzylidene-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazides. mdpi.com The reaction with azide (B81097) ions (e.g., from sodium azide) is also a common transformation, yielding an azido (B1232118) derivative which can be further transformed, for example, via cycloaddition reactions. nih.gov

Table 2: Examples of Reactions with N-Nucleophiles

| Nucleophile | Reagent Example | Initial Product |

|---|---|---|

| Ammonia | NH₃ | 3-(3-aminopropyl)-2,3-dihydro-1,3-benzoxazol-2-one |

| Primary Amine | Methylamine (CH₃NH₂) | 3-(3-(methylamino)propyl)-2,3-dihydro-1,3-benzoxazol-2-one |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide |

Sulfur-based nucleophiles are known to be particularly potent, even more so than their oxygen counterparts. libretexts.org Thiolate anions (RS⁻), generated from thiols, are excellent nucleophiles for SN2 reactions and would react efficiently with this compound to form thioethers (sulfides). libretexts.org Other sulfur nucleophiles like the thiocyanate (B1210189) ion (SCN⁻) and the thiosulfate (B1220275) ion (S₂O₃²⁻) would also readily displace the bromide. rsc.org

Table 3: Potential Reactions with S-Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 3-(3-(methylthio)propyl)-2,3-dihydro-1,3-benzoxazol-2-one |

| Thiocyanate | Sodium thiocyanate (NaSCN) | 3-(3-thiocyanatopropyl)-2,3-dihydro-1,3-benzoxazol-2-one |

The bromopropyl chain provides the potential for cyclization reactions. Intramolecular cyclization can occur if a nucleophilic center is present elsewhere in the molecule or is introduced. For instance, if the benzoxazolone ring itself could be made nucleophilic at a specific position, a fused ring system could potentially be formed, although this is less common for this particular heterocycle.

More frequently, intermolecular cyclization is observed where the compound acts as a building block. For example, reaction with a dinucleophile could lead to the formation of a larger heterocyclic ring. A reaction with a compound containing both an amine and a hydroxyl group, for instance, could lead to complex heterocyclic systems. In some cases, under the influence of a base, the terminal bromide can react with an activated C-H bond on another molecule or even intramolecularly if a suitable acidic proton exists, leading to the formation of a new C-C bond and a cyclic structure. researchgate.net Palladium-catalyzed intramolecular reactions are also a modern method for forming cyclic structures, such as aza[3.1.0]bicycles from related vinyl carboxamides, highlighting the potential for advanced cyclization strategies. nih.gov

In the presence of a strong, sterically hindered base, an elimination reaction can compete with or even dominate over nucleophilic substitution. msu.edu The most common elimination pathway for a primary alkyl halide like this compound is the E2 (bimolecular elimination) mechanism. lumenlearning.com This involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon) by a base, with the simultaneous departure of the bromide ion and the formation of a double bond. libretexts.orgyoutube.com The product of this dehydrohalogenation would be 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one.

Table 4: Elimination Reaction Overview

| Reaction Type | Base Example | Product |

|---|

The choice of a strong, non-nucleophilic base and higher temperatures generally favors the elimination pathway over substitution. lumenlearning.com

Metal-Catalyzed Coupling Reactions at the Halogenated Alkyl Chain

The primary alkyl bromide on the N-propyl substituent serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond allows for its participation in well-established transformations, such as the Suzuki-Miyaura and Heck reactions, which are cornerstones of modern organic synthesis. wikipedia.orgorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the alkyl bromide with an organoboron compound, typically a boronic acid or boronic ester. The transformation is catalyzed by a palladium complex and requires a base. nih.govnih.gov For this compound, this reaction would replace the bromine atom with an alkyl, alkenyl, or aryl group from the corresponding boronic acid, thus extending the side chain. The choice of catalyst, ligands, and base is crucial for achieving high yields, especially with sp³-hybridized alkyl halides. nih.gov

Heck Reaction: The Mizoroki-Heck reaction couples the alkyl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for introducing unsaturation into the side chain of the benzoxazolone derivative. The reaction typically proceeds via oxidative addition of the alkyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The following table summarizes representative metal-catalyzed coupling reactions applicable to the bromopropyl chain.

| Reaction Type | Coupling Partner | Typical Catalyst | Base | Expected Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | 3-(3-Arylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 3-(5-Phenylpent-4-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

Reactions Involving the Dihydrobenzoxazolone Nucleus

The dihydrobenzoxazolone core presents two main sites for reactivity: the benzene (B151609) ring, which can undergo electrophilic aromatic substitution, and the oxazolone (B7731731) ring itself, which can be subject to transformations such as ring-opening.

Electrophilic Aromatic Substitutions on the Benzene Ring

The benzene portion of the benzoxazolone nucleus can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation. neu.edu.trorganic-chemistry.org The regioselectivity of these substitutions is controlled by the directing effects of the two substituents on the aromatic ring: the cyclic N-acyl group and the cyclic O-ether group. The N-acyl group is electron-withdrawing and generally acts as a deactivating meta-director. Conversely, the oxygen atom of the ether linkage is an electron-donating, activating ortho-, para-director.

In similar systems like (2H)-1,4-benzoxazin-3(4H)-one, electrophilic substitution occurs preferentially at positions para and ortho to the activating oxygen atom. researchgate.net For the 1,3-benzoxazol-2-one system, this corresponds to positions C6 (para to oxygen) and C4/C8 (ortho to oxygen, though C4 is not available). Nitration of related benzoxazinones has been shown to yield 6-nitro and subsequently 6,8-dinitro derivatives, indicating that these positions are the most nucleophilic. researchgate.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, primarily at the C6 position. masterorganicchemistry.com

Halogenation: Reactions with electrophilic halogen sources, such as bromine in acetic acid or N-bromosuccinimide (NBS), are expected to yield the 6-bromo derivative. nih.govorganic-chemistry.org

Friedel-Crafts Acylation: The introduction of an acyl group onto the aromatic ring can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.commasterorganicchemistry.com This reaction is also anticipated to occur at the C6 position, though the deactivating nature of the N-acyl group may require forcing conditions.

The table below outlines potential electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(3-Bromopropyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one |

| Bromination | Br₂, FeBr₃ or NBS | 6-Bromo-3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one |

Derivatization at the Carbonyl Group (C=O)

The carbonyl group in the 2-oxobenzoxazole ring is part of a cyclic carbamate (B1207046) (urethane) linkage. This functionality renders the carbonyl carbon significantly less electrophilic compared to aldehydes or ketones. allstudiesjournal.com The lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group, reducing its partial positive charge and thus its reactivity toward nucleophiles. libretexts.orgyoutube.com Consequently, the carbonyl group does not readily undergo typical addition reactions under standard conditions. Derivatization at this position generally requires harsh conditions that lead to the cleavage of the oxazolone ring.

Transformations of the Oxazolone Ring (e.g., ring expansion, ring contraction)

The heterocyclic oxazolone ring is relatively stable but can undergo transformations under specific conditions, most notably ring-opening reactions.

Ring-Opening/Hydrolysis: The carbamate linkage within the oxazolone ring is susceptible to hydrolysis under strong acidic or basic conditions. This reaction cleaves the ester bond (C-O) or the amide bond (C-N) of the carbamate, leading to the opening of the five-membered ring. For instance, basic hydrolysis would yield a derivative of 2-amino-N-(3-bromopropyl)phenol.

Ring Expansion: While less common for this specific system, synthetic strategies exist for the formation of benzoxazolones from other heterocyclic precursors via ring expansion, such as from isatin (B1672199) derivatives through an oxidative ring expansion approach. umn.eduumn.edu This indicates that, in principle, the benzoxazolone skeleton can be involved in ring-restructuring pathways, although direct expansion of the pre-formed 3-substituted ring is not a commonly reported reaction.

Chemoselectivity and Regioselectivity in Reaction Pathways

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity.

Chemoselectivity: The choice of reaction conditions can selectively target one functional group over others.

Alkyl Chain vs. Aromatic Ring: Metal-catalyzed coupling reactions (e.g., Suzuki, Heck) are highly chemoselective for the carbon-bromine bond of the alkyl chain, leaving the aromatic ring and the benzoxazolone core intact. Conversely, electrophilic aromatic substitution conditions (e.g., HNO₃/H₂SO₄) will selectively functionalize the aromatic ring without affecting the alkyl bromide.

Nucleophilic Substitution vs. Elimination: Reactions at the bromopropyl chain with nucleophiles can also compete with elimination reactions (E2), especially with sterically hindered or strong bases, which would lead to the formation of 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the ring substituents dictate the position of the incoming electrophile. As discussed, the powerful ortho-, para-directing effect of the ether oxygen, combined with the deactivating effect of the N-acyl group, strongly favors substitution at the C6 position, which is para to the oxygen. researchgate.net Substitution at the C8 position (ortho to oxygen) may occur as a minor product or under more forcing conditions.

Advanced Characterization Methodologies in Structural and Electronic Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one, with its distinct aromatic and aliphatic regions, advanced NMR methods are essential for unambiguous signal assignment.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but 2D NMR techniques are required to assemble the complete structural puzzle. science.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the target molecule, COSY would reveal the connectivity of the propyl chain, showing correlations between the protons on C1' and C2', and between C2' and C3'.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to. This technique is crucial for assigning the carbon signals of the propyl chain and the aromatic ring by linking them to their known proton signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting the different fragments of the molecule. For instance, it would show a correlation from the methylene (B1212753) protons adjacent to the nitrogen (H-1') to the carbonyl carbon (C-2) and the aromatic carbons of the benzoxazole (B165842) ring (C-7a and C-4), confirming the attachment point of the propyl chain. science.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can help to determine the preferred conformation of the propyl chain relative to the benzoxazole ring system.

A complete assignment, integrating data from these techniques, allows for the unequivocal confirmation of the compound's constitution. The following table represents typical, expected chemical shifts based on analyses of structurally similar compounds. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C-2 | - | ~154.0 | H-1', H-4 |

| C-4 | ~7.30 (d) | ~109.5 | C-5, C-7a |

| C-5 | ~7.15 (t) | ~122.5 | C-4, C-6, C-7a |

| C-6 | ~7.25 (t) | ~123.0 | C-5, C-7 |

| C-7 | ~7.10 (d) | ~109.8 | C-5, C-7a |

| C-3a | - | ~129.0 | H-4, H-5 |

| C-7a | - | ~142.5 | H-7, H-1' |

| C-1' (-CH₂-N) | ~4.10 (t) | ~38.5 | C-2, C-7a, C-2' |

| C-2' (-CH₂-) | ~2.30 (m) | ~30.5 | C-1', C-3' |

| C-3' (-CH₂-Br) | ~3.50 (t) | ~32.0 | C-2' |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) yields information about the compound in its solid, crystalline form. Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical properties. ssNMR is a powerful tool for identifying and characterizing these polymorphs, as the subtle differences in molecular packing and conformation in the crystal lattice lead to measurable changes in the NMR parameters, such as chemical shifts and cross-polarization dynamics. For this compound, ssNMR could be used to confirm the presence of a single crystalline form or to characterize a mixture of polymorphs.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For this compound (molecular formula C₁₀H₁₀BrNO₂), HRMS is critical for confirmation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which serves as a definitive signature for a bromine-containing compound.

Mechanistic studies can also be facilitated by HRMS, where it can be used to identify reaction intermediates or byproducts by determining their exact masses.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₁₀H₁₀⁷⁹BrNO₂ | [M+H]⁺ | 270.9917 | Expected ~270.9917 ± 0.0005 |

| C₁₀H₁₀⁸¹BrNO₂ | [M+H]⁺ | 272.9896 | Expected ~272.9896 ± 0.0005 |

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netmdpi.com By identifying the frequencies at which a molecule absorbs light, specific functional groups can be identified. For the target compound, these techniques would confirm the presence of key structural features.

Infrared (IR) Spectroscopy: Strong absorptions would be expected for the carbonyl (C=O) group of the cyclic carbamate (B1207046) at approximately 1750-1770 cm⁻¹, the aromatic C=C bonds in the 1450-1600 cm⁻¹ region, and the C-O and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would complement the IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone of the propyl chain.

Together, these vibrational spectroscopies provide a quick and effective fingerprint for the compound, confirming the integrity of its functional groups. frontiersin.org

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Bond Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carbonyl | C=O stretch | 1750-1770 (Strong) | Weak to Medium |

| Aromatic Ring | C=C stretch | 1450-1600 (Medium) | Strong |

| Aromatic C-H | C-H stretch | 3000-3100 (Medium) | Medium |

| Aliphatic C-H | C-H stretch | 2850-2960 (Medium) | Medium |

| Ether-like | Ar-O-C stretch | 1200-1270 (Strong) | Weak |

| Alkyl Halide | C-Br stretch | 500-600 (Medium) | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed 3D map of electron density, from which the precise positions of all atoms can be determined.

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. vensel.orgresearchgate.net

Information on the conformation of the molecule, including the planarity of the benzoxazolone ring and the orientation of the bromopropyl side chain.

Details of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that dictate how the molecules pack together in the crystal lattice. mdpi.com

This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are considered)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. As a result, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are not applicable to this specific molecule.

However, if a chiral center were introduced into the structure—for example, through substitution on the propyl chain to create a stereocenter—the resulting enantiomers would interact differently with plane-polarized light. In such cases, CD spectroscopy would be an essential tool. It could be used to determine the enantiomeric purity of a sample and, often in conjunction with quantum-chemical calculations, to assign the absolute configuration (R or S) of the chiral derivative.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Benzoxazolone Derivatives through Bromopropyl Chain Elongation

The terminal bromine atom on the propyl chain of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a reactive electrophilic site, making it an ideal point for nucleophilic substitution reactions. This reactivity is extensively exploited to elongate and functionalize the side chain, leading to the synthesis of more complex and pharmacologically active derivatives.

A prominent strategy involves the reaction of the bromopropyl derivative with various nucleophiles, such as amines, to extend the carbon skeleton and introduce new functional groups. For instance, researchers have utilized this building block to create bivalent ligands by reacting two equivalents of an N-bromoalkylated benzoxazolone with a central linker molecule like piperazine. This approach leads to the formation of homodimers, where two benzoxazolone moieties are connected by alkyl chains of equal length to a central piperazine ring nih.gov. Similarly, heterodimers with different chain lengths can be synthesized in a stepwise manner, first by reacting the bromopropyl benzoxazolone with one equivalent of piperazine, followed by a second N-alkylation with a different bromoalkyl derivative nih.gov. This methodology allows for precise control over the final molecular architecture, which is crucial for studying structure-activity relationships (SAR) in drug discovery nih.gov.

The elongation and functionalization are not limited to dimerization. The bromopropyl group can be converted into other functionalities, such as azides, which can then undergo "click chemistry" reactions, or it can be used to connect the benzoxazolone core to a wide range of other chemical entities, thereby generating a library of complex derivatives for biological screening.

Scaffold for Heterocyclic Hybrid Systems and Multicyclic Compounds

The benzoxazolone ring system is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for constructing hybrid molecules that incorporate other heterocyclic systems. This molecular hybridization strategy aims to combine the pharmacophoric features of different heterocyclic rings into a single molecule to enhance biological activity, improve selectivity, or modulate pharmacokinetic properties.

The 3-bromopropyl chain acts as a flexible linker, allowing the benzoxazolone moiety to be tethered to other heterocyclic cores.

Benzoxazolone-Quinoline Hybrids : In the development of potential anticancer agents, a molecular hybrid strategy has been employed to link the benzoxazolone scaffold with a 4-ethoxy-7-substituted-quinoline core. This design led to the discovery of potent c-Met kinase inhibitors nih.gov.

Benzoxazolone-Benzothiazole Systems : Novel multicomponent reactions have been developed to synthesize complex structures containing both benzoxazole (B165842) and benzothiazole rings. While not always starting directly from the bromopropyl derivative, these syntheses highlight the chemical compatibility and interest in combining these two heterocycles within a single molecular framework researchgate.net.

Benzoxazolone-Thiazolidinone Hybrids : To combat antibiotic resistance, benzoxazole–thiazolidinone hybrids have been synthesized and evaluated for their antibacterial activity, showing promise against drug-resistant pathogens like Staphylococcus aureus.

The synthesis of these hybrid systems showcases the utility of the benzoxazolone building block in creating structurally diverse and complex molecules with significant potential in various therapeutic areas.

Integration into Macrocyclic Architectures and Supramolecular Systems

Macrocycles are a class of molecules that have a significant impact on chemistry, biology, and medicine, often possessing unique binding properties due to their pre-organized structures nih.gov. The structure of this compound, featuring a rigid heterocyclic core and a flexible, reactive side chain, makes it a highly suitable candidate for integration into macrocyclic architectures.

Synthetic strategies towards macrocycles often involve the reaction of two functional groups on a linear precursor to form a ring. The bromopropyl group can serve as one of the reactive ends for such cyclization reactions. For example, conversion of the terminal bromide to a nucleophilic group (like an amine) on one molecule, followed by reaction with a second molecule of this compound under high-dilution conditions, could lead to the formation of a macrocycle containing two benzoxazolone units. The benzoxazolone moiety itself can participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, which are fundamental to the formation of ordered supramolecular assemblies nih.gov. The incorporation of this building block into larger structures can thus be used to direct their self-assembly into complex, functional supramolecular systems.

Applications in the Synthesis of Functional Organic Materials (e.g., polymers, dendrimers)

The development of functional organic materials, including polymers and dendrimers, relies on the availability of versatile monomeric units. This compound is a promising precursor for such materials due to its reactive C-Br bond, which can be utilized in various polymerization and dendrimer synthesis strategies.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture nih.gov. Synthetic routes to dendrimers can be either divergent (growing from the core outwards) or convergent (synthesizing branches first and then attaching them to a core) nih.govresearchgate.net. The bromopropyl group can be chemically modified to create a branching point. For example, substitution of the bromide with a multifunctional nucleophile (e.g., a tri-functional amine) would allow for the attachment of multiple new branches, initiating the growth of a dendrimer from the benzoxazolone core. Research has demonstrated preparation methods for first-generation dendrimers incorporating benzoxazole and benzothiazole units, highlighting the utility of these heterocycles in the construction of such complex macromolecules researchgate.net. The unique properties of the benzoxazolone core could impart specific functionalities, such as light-harvesting capabilities or catalytic activity, to the resulting dendrimeric material orientjchem.org.

In polymer science, the bromopropyl group can act as an initiator or a monomer component in controlled radical polymerization techniques or polycondensation reactions, enabling the incorporation of the benzoxazolone moiety into polymer chains.

Precursor to Benzoxazolone-Containing Probes and Ligands

The benzoxazolone nucleus is recognized as an ideal scaffold for drug design and the development of molecular probes due to its favorable physicochemical properties and versatile chemistry nih.gov. This compound is a key intermediate in the synthesis of targeted ligands and probes, where the propyl chain serves as a linker to connect the benzoxazolone pharmacophore to a targeting moiety or a signaling group.

The benzoxazolone scaffold has been successfully used to develop a variety of biologically active agents:

Receptor Ligands : Derivatives have been synthesized as ligands for serotonin receptors. For instance, a benzoxazolone-arylpiperazinyl derivative connected by a butyl chain showed high affinity for human 5-HT₇ receptors and was developed into a PET imaging agent nih.gov. Other derivatives have shown potent agonist activity at 5-HT₃ receptors researchgate.net.

Enzyme Inhibitors : The scaffold is present in potent inhibitors of various enzymes. Researchers have discovered benzoxazolone derivatives that act as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment nih.gov. Additionally, they have been identified as the first potent and selective small-molecule inhibitors of the chromodomain protein CDYL, an epigenetic 'reader' protein sci-hub.seresearchgate.net.

Molecular Probes : The benzoxazolone framework is implicated in the development of translocator protein (TSPO) probes, which are valuable tools for imaging neuroinflammation nih.gov. The reactive handle provided by the bromopropyl group allows for the straightforward attachment of reporter groups, such as fluorophores or radioisotopes (e.g., ¹¹C), essential for creating such probes nih.gov.

In these applications, the 3-bromopropyl group provides the necessary chemical functionality to couple the benzoxazolone core to other molecular fragments, enabling the rational design of highly specific and potent probes and ligands for biological targets.

Future Research Directions and Methodological Innovations in Dihydrobenzoxazolone Chemistry

The dihydrobenzoxazolone scaffold, a key component in numerous biologically active compounds, continues to be a focal point of intensive research. nih.gov The evolution of synthetic chemistry and computational tools is paving the way for innovative methodologies aimed at the efficient and sustainable production of novel derivatives. This section explores the future landscape of research surrounding 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one and the broader dihydrobenzoxazolone class, highlighting key areas of methodological advancement.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one in laboratory settings?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, brominated intermediates can be generated by reacting benzoxazole precursors with 3-bromopropyl reagents under reflux conditions. Key steps include:

- Reaction Setup : Use a two-neck flask with anhydrous solvents (e.g., THF/Et₃N mixture) under inert gas (argon).

- Catalysts : Bis(triphenylphosphine)palladium dichloride (0.26 mmol) and triphenylphosphine (0.26 mmol) for coupling reactions .

- Purification : Vacuum filtration followed by recrystallization (ethanol) or silica gel chromatography .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromopropyl chain attachment and benzoxazole ring integrity. For example, δ ~4.3 ppm (methylene protons adjacent to bromine) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (C-Br: ~1.93 Å) and dihedral angles between benzoxazole and bromopropyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 284.00).

Advanced Research Questions

Q. How does the bromopropyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The C-Br bond in the bromopropyl group serves as a reactive site for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or CuI for aryl-alkyl bond formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Steric Hindrance : The propyl chain’s flexibility reduces steric constraints compared to bulkier substituents, favoring coupling efficiency .

Q. What computational approaches (e.g., DFT) predict the compound’s electronic properties and stability?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d,p) basis sets model HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Thermal Stability : Molecular dynamics simulations predict decomposition thresholds (e.g., >200°C) under inert conditions.

- Hydrolysis Studies : Solvent-accessible surface area (SASA) analysis evaluates susceptibility to aqueous degradation .

Q. What methodologies assess the compound’s potential pharmacological activity?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence polarization).

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines .

- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinities for targets like β-amyloid or COX-2 .

Q. How can researchers resolve contradictions in reported reactivity data for brominated benzoxazole derivatives?

Methodological Answer:

- Controlled Replication : Standardize reaction conditions (solvent purity, catalyst batch) to isolate variables.

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation (e.g., Pd-π complexes in cross-coupling) .

- Meta-Analysis : Compare datasets from multiple studies (e.g., Hammett plots for substituent effects) to identify outliers .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Methodological Answer:

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

Methodological Answer:

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoxazole 5-position to modulate lipophilicity (ClogP calculations) .

- Prodrug Design : Attach enzymatically cleavable groups (e.g., ester linkages) to improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.